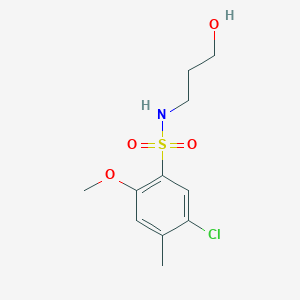
4-(pentyloxy)-N-(2-pyridinylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(pentyloxy)-N-(2-pyridinylmethyl)benzenesulfonamide is a chemical compound that belongs to the sulfonamide class of compounds. It is commonly referred to as PMSB or PSB-0739. This compound has been the focus of scientific research due to its potential use in the treatment of various diseases.
作用機序
The mechanism of action of 4-(pentyloxy)-N-(2-pyridinylmethyl)benzenesulfonamide involves the inhibition of a specific enzyme known as heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of various proteins, including those involved in cell growth and survival. Inhibition of HSP90 leads to the degradation of these proteins, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the production of inflammatory cytokines in immune cells. Additionally, it has been shown to inhibit the growth and migration of endothelial cells, which are involved in the formation of new blood vessels.
実験室実験の利点と制限
One advantage of using 4-(pentyloxy)-N-(2-pyridinylmethyl)benzenesulfonamide in lab experiments is its specificity for HSP90. This allows for the selective inhibition of HSP90 without affecting other proteins. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
Future research on 4-(pentyloxy)-N-(2-pyridinylmethyl)benzenesulfonamide could focus on its potential use in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies could investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
合成法
The synthesis of 4-(pentyloxy)-N-(2-pyridinylmethyl)benzenesulfonamide involves the reaction of pentyloxybenzene with pyridine-2-carboxaldehyde in the presence of a base. The resulting intermediate is then reacted with benzenesulfonyl chloride to form the final product.
科学的研究の応用
Research studies have shown that 4-(pentyloxy)-N-(2-pyridinylmethyl)benzenesulfonamide has potential applications in the treatment of several diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
分子式 |
C17H22N2O3S |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
4-pentoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H22N2O3S/c1-2-3-6-13-22-16-8-10-17(11-9-16)23(20,21)19-14-15-7-4-5-12-18-15/h4-5,7-12,19H,2-3,6,13-14H2,1H3 |
InChIキー |
NYRSPHGQGVVRTC-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2 |
正規SMILES |
CCCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B272490.png)


![4-bromo-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B272497.png)



![3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide](/img/structure/B272540.png)
![4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B272542.png)